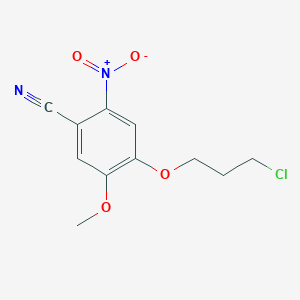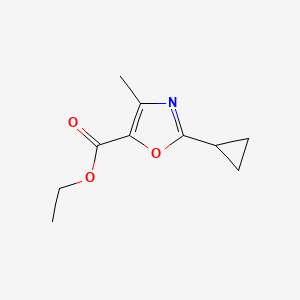
1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride
Descripción general
Descripción
1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride (1-TFB-PY-DHC) is a novel compound that has gained attention in the scientific community due to its potential applications in both medicinal and laboratory research. This compound is a derivative of pyrrolidin-3-yl-amine, a compound that is known for its ability to interact with various biological systems and molecules. 1-TFB-PY-DHC is a fluorinated derivative of pyrrolidin-3-yl-amine, and its unique structure has led to its use in various laboratory experiments and research applications.
Aplicaciones Científicas De Investigación
Stereoselectivity and Binding Affinity
- The stereoselectivity and binding affinity of related compounds have been studied, revealing that specific enantiomers demonstrate higher potency due to their molecular structure. This indicates potential for tailored therapeutic applications where stereoselectivity is key (Tamazawa et al., 1986).
Metabolic Pathway Elucidation
- The metabolites of structurally related compounds have been identified, demonstrating the compound's metabolic pathways in humans. This knowledge is crucial for understanding the compound's behavior in biological systems and for developing therapeutic agents with predictable metabolic profiles (Gong et al., 2010).
Cycloaddition Reactions
- Studies have explored the cycloaddition reactions of related compounds, which are essential for synthesizing complex molecules. This has applications in developing new materials and pharmaceuticals (Yamazaki et al., 2016).
Molecular Docking and In Vitro Screening
- Novel compounds related to this chemical have been synthesized and subjected to molecular docking and in vitro screening to understand their potential as antimicrobial and antioxidant agents. Such studies are pivotal in drug discovery and development (Flefel et al., 2018).
Basicity Scale Establishment
- The basicity scale of related compounds in specific solvents has been established, which is vital for understanding their chemical reactivity and designing reactions for synthesizing new molecules (Kaljurand et al., 2000).
Propiedades
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-3-1-9(2-4-10)7-17-6-5-11(16)8-17;;/h1-4,11H,5-8,16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDNYEFLTIANFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697995 | |
| Record name | 1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride | |
CAS RN |
869747-17-1 | |
| Record name | 1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442076.png)








![[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol](/img/structure/B1442091.png)
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-3-(2,2,2-trifluoro-ethyl)-urea](/img/structure/B1442093.png)


